

C13-113-tetra-tail for beginners in lipid nanoparticle formulation

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An In-Depth Technical Guide on Tetra-Tail Ionizable Lipids for Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific ionizable lipid "C13-113-tetra-tail" is not readily available in the public domain. This guide provides a comprehensive overview based on scientific literature for structurally similar tetra-tail and multi-tail ionizable lipids used in lipid nanoparticle (LNP) formulation for mRNA delivery. The protocols and data presented are illustrative and based on analogous compounds.

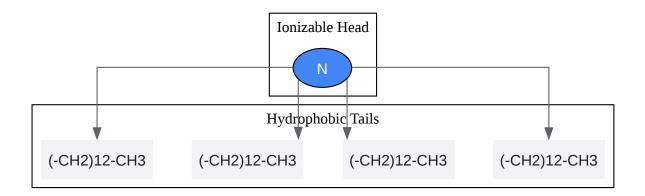
Introduction to Tetra-Tail Ionizable Lipids in LNP Formulation

lonizable lipids are a critical component of lipid nanoparticles (LNPs), the leading delivery platform for mRNA therapeutics.[1][2][3] The structure of an ionizable lipid typically consists of a hydrophilic head group, a linker, and hydrophobic tails. The number and length of these hydrophobic tails significantly influence the efficacy of LNP-mediated mRNA delivery.[1] Recent studies suggest that ionizable lipids with multiple tails, such as tetra-tail lipids, can enhance the stability and transfection efficiency of LNPs.[1] These lipids are designed to remain neutral at physiological pH and become positively charged in the acidic environment of the endosome, facilitating the release of the mRNA payload into the cytoplasm.



The "C13" designation in a lipid name typically refers to the length of the carbon chains in the hydrophobic tails. While specific data for a "C13-113-tetra-tail" is unavailable, this guide will focus on the principles and techniques applicable to the formulation and characterization of LNPs using a generic tetra-tail ionizable lipid with C13 tails.

A hypothetical structure of a tetra-tail ionizable lipid is presented below. The central amine group constitutes the ionizable head, connected to four hydrophobic tails.



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A generalized structure of a tetra-tail ionizable lipid with C13 tails.

Experimental Protocol: LNP Formulation with a Tetra-Tail Ionizable Lipid

This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic mixing method, which is a standard and reproducible technique.

Materials

- Tetra-tail ionizable lipid (e.g., a C13-tetra-tail analog)
- Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- PEG-lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)



- mRNA (e.g., encoding a reporter protein like luciferase)
- Ethanol (RNase-free)
- Citrate buffer (50 mM, pH 4.0, RNase-free)
- Phosphate-buffered saline (PBS, pH 7.4, RNase-free)
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassettes (10 kDa MWCO)

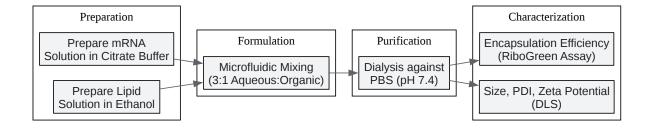
Stock Solution Preparation

- Lipid Stock Solution (in Ethanol): Prepare a stock solution of the lipids in ethanol at a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). The total lipid concentration should be between 10-25 mg/mL.
- mRNA Stock Solution (in Citrate Buffer): Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.1-0.5 mg/mL.

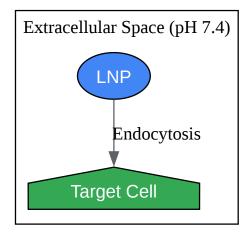
LNP Formulation using Microfluidics

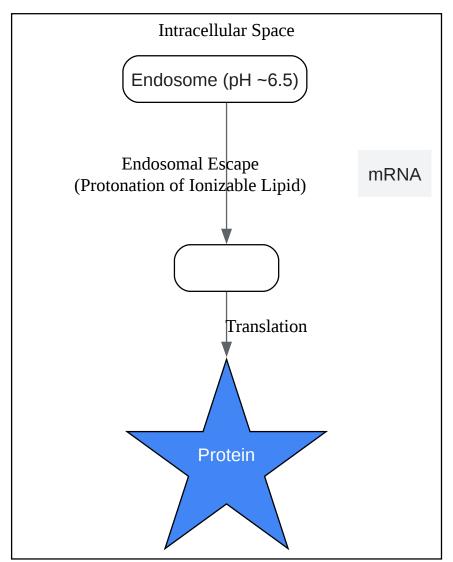
The following workflow illustrates the microfluidic-based LNP formulation process.











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